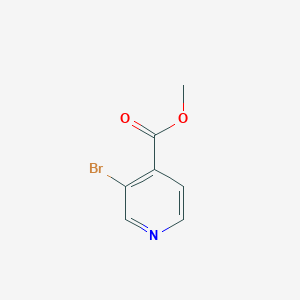

Methyl 3-bromoisonicotinate

Descripción

Significance as a Heterocyclic Building Block in Advanced Organic Synthesis

Methyl 3-bromoisonicotinate's prominence in advanced organic synthesis stems from its role as a versatile heterocyclic building block. chemimpex.com The pyridine (B92270) ring is a fundamental scaffold in numerous biologically active compounds, and the bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions. lifechemicals.com This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic strategy.

One of the most notable applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. chemimpex.comnetascientific.com These reactions are instrumental in constructing complex molecular architectures from simpler precursors. The bromine atom acts as an excellent leaving group, facilitating the coupling of the pyridine core with a wide range of organic fragments. This capability is particularly valuable in the synthesis of novel pharmaceutical candidates and functional materials.

Furthermore, the bromine atom can readily participate in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, such as azides and nitriles, further expanding the synthetic utility of this building block. The ester group, while less reactive, can be hydrolyzed to the corresponding carboxylic acid, providing another site for chemical modification.

The strategic importance of this compound is underscored by its use in the synthesis of a variety of complex molecules, including those with potential therapeutic applications. Its ability to serve as a scaffold for the construction of diverse molecular frameworks makes it an indispensable tool for organic chemists. chemimpex.com

Evolution of Research Trajectories for Pyridine Derivatives in Chemical Sciences

The study of pyridine and its derivatives has a rich history, dating back to its initial isolation from bone oil. wikipedia.org Initially, research focused on understanding the fundamental properties and reactivity of this new class of heterocyclic compounds. The discovery of the Hantzsch pyridine synthesis in 1881 marked a significant milestone, providing a general method for the synthesis of a variety of pyridine derivatives and opening the door to more systematic investigations. wikipedia.org

Over the decades, the focus of pyridine research has evolved significantly, driven by the discovery of its presence in numerous natural products, including vitamins and alkaloids. lifechemicals.comnih.gov This realization spurred interest in the biological activity of pyridine-containing molecules and their potential as therapeutic agents. Consequently, a major trajectory of research has been in the field of medicinal chemistry, with a continuous effort to synthesize novel pyridine derivatives with improved pharmacological profiles. researchgate.netrsc.org

The advent of modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized pyridines. These powerful tools have enabled chemists to construct complex pyridine-containing molecules with unprecedented efficiency and precision. This has led to a surge in the development of pyridine-based drugs, agrochemicals, and materials. nih.govrsc.org

Current research continues to explore new synthetic methodologies for the preparation of pyridine derivatives and to investigate their applications in diverse fields. openaccessjournals.com There is a growing emphasis on the development of sustainable and environmentally friendly synthetic routes. Furthermore, the unique electronic properties of the pyridine ring are being harnessed in the design of novel functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The trajectory of pyridine research continues to expand, driven by the ever-increasing demand for new molecules with tailored properties for a wide range of applications.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 59786-31-1 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Colorless to yellow to orange clear liquid |

| Boiling Point | 134 °C/15 mmHg |

| Density | 1.61 g/cm³ |

This data is compiled from various chemical suppliers and databases. chemimpex.com

Reactivity of this compound

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted isonicotinates |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted isonicotinates |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaN₃, NaCN) | 3-substituted isonicotinates |

| Hydrolysis | Acid or base | 3-bromoisonicotinic acid |

This table summarizes the key synthetic transformations of this compound. chemimpex.com

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASOJOLGUAUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376374 | |

| Record name | METHYL 3-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-31-1 | |

| Record name | METHYL 3-BROMOISONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Bromoisonicotinate and Its Analogues

Palladium-Catalyzed Coupling Reactions for Functionalization

Mechanistic Insights into Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of complex organic molecules, and Methyl 3-bromoisonicotinate serves as a versatile substrate in these transformations. The general mechanistic cycle for these reactions, such as Suzuki, Heck, and cyanation reactions, fundamentally involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. acs.org

The catalytic cycle typically begins with a low-valent Palladium(0) species.

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, this compound, to the Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step, although for electron-poor systems, reductive elimination can be rate-limiting. acs.org

Transmetalation (for cross-coupling): In reactions like the Suzuki or Stille coupling, a second organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the Pd(II) complex. This step is known as transmetalation and results in a diorganopalladium(II) intermediate.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center. This forms the new carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. acs.org

In the context of palladium-catalyzed cyanation of this compound, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is used. nih.govnih.gov A significant challenge in these reactions is the potential for catalyst deactivation. Cyanide ions have a high affinity for palladium and can form stable, inactive palladium-cyanide complexes, effectively poisoning the catalyst and halting the catalytic cycle. nih.govresearchgate.net Strategies to mitigate this include the slow addition of the cyanide source or using less soluble cyanide salts to maintain a low concentration of free cyanide in the reaction mixture. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. | (3-bromo-4-methoxycarbonylpyridyl)Pd(II)-L₂-Br |

| Transmetalation | Transfer of an organic group (R) from an organometallic reagent to the Pd(II) center. | (3-R-4-methoxycarbonylpyridyl)Pd(II)-L₂-Br |

| Reductive Elimination | Elimination of the coupled product, regenerating the Pd(0) catalyst. | Pd(0)L₂ |

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

SNAr Mechanism in Halogen Displacement

The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing a good leaving group. stackexchange.comstudy.com In this compound, the bromine atom at the 3-position can be displaced by various nucleophiles through an SNAr mechanism.

The SNAr reaction proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (bromine). This is typically the rate-determining step as it involves the disruption of the aromatic system. stackexchange.comechemi.com This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.com

Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. stackexchange.com In the case of this compound, the negative charge of the intermediate is delocalized throughout the pyridine ring. The electron-withdrawing nature of the ring nitrogen and the methoxycarbonyl group at the 4-position significantly stabilizes this anionic intermediate through resonance. stackexchange.compearson.com Specifically, resonance structures can be drawn where the negative charge is placed on the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.comechemi.com

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the bromide ion.

Although nucleophilic attack on pyridines is generally favored at the 2- and 4-positions (ortho and para to the nitrogen) due to more effective charge stabilization, the presence of the strong electron-withdrawing ester group at the 4-position sufficiently activates the 3-position for SNAr reactions. stackexchange.comstudy.comechemi.com

Synthesis of Functionalized Pyridine Derivatives (e.g., 3-azidoisonicotinate, 3-cyanoisonicotinate)

The halogen at the 3-position of this compound can be readily substituted to introduce a variety of functional groups, yielding valuable synthetic intermediates.

Synthesis of Methyl 3-azidoisonicotinate: The azido group can be introduced by reacting this compound with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). masterorganicchemistry.com This transformation follows the SNAr mechanism described previously, where the azide ion acts as the nucleophile. The resulting acyl azide is a versatile intermediate. masterorganicchemistry.com

Synthesis of Methyl 3-cyanoisonicotinate: While direct SNAr with cyanide salts can be challenging, the cyano group is more commonly introduced via palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This method involves reacting this compound with a cyanide source, such as Zn(CN)₂, in the presence of a palladium catalyst and a suitable phosphine ligand. nih.gov This approach offers milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov

Table 2: Synthesis of Functionalized Derivatives

| Target Compound | Reagents and Conditions | Reaction Type |

|---|---|---|

| Methyl 3-azidoisonicotinate | Sodium azide (NaN₃), polar aprotic solvent (e.g., DMF), heat. | Nucleophilic Aromatic Substitution (SNAr) |

| Methyl 3-cyanoisonicotinate | Zinc cyanide (Zn(CN)₂), Pd catalyst (e.g., Pd(dba)₂), phosphine ligand, heat. | Palladium-Catalyzed Cross-Coupling |

Oxidation Pathways for Pyridine Ring Modification

Synthesis of N-Oxide Derivatives

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. Pyridine N-oxides are important intermediates in their own right, as the N-oxide group alters the electronic properties of the ring, influencing its reactivity and serving as a directing group in subsequent transformations. scripps.eduwikipedia.org

The synthesis of N-oxides is typically achieved by treating the parent pyridine with a peroxy acid. wikipedia.org Common oxidizing agents for this transformation include:

m-Chloroperoxybenzoic acid (mCPBA): This is a highly effective and widely used reagent for the N-oxidation of pyridines, often providing high yields under mild conditions. tandfonline.comarkat-usa.org

Hydrogen Peroxide in Acetic Acid: A classic and cost-effective method involves heating the pyridine with a solution of hydrogen peroxide in glacial acetic acid. tandfonline.com

Other Peroxy Reagents: Other reagents such as potassium peroxymonosulfate (Oxone) and magnesium monoperoxyphthalate have also been successfully employed for pyridine N-oxidation. tandfonline.com

The reaction involves the electrophilic attack of the oxygen atom from the peroxy acid onto the lone pair of electrons of the pyridine nitrogen. The N-oxide functionality activates the 2- and 4-positions of the pyridine ring towards nucleophilic attack and can facilitate certain electrophilic substitutions. wikipedia.org

Hydrolysis of the Ester Moiety to Carboxylic Acid Derivatives

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromoisonicotinic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or basic conditions. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method for ester hydrolysis. chemguide.co.ukucoz.com The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion as a leaving group. chemistrysteps.com In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. ucoz.comchemistrysteps.com Acidification of the reaction mixture in a subsequent workup step is required to obtain the free 3-bromoisonicotinic acid. chemguide.co.uk The practical irreversibility of saponification makes it a highly efficient method for complete hydrolysis. ucoz.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. chemguide.co.ukyoutube.com The ester is heated with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of excess water. The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. youtube.com After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product. Unlike saponification, acid-catalyzed hydrolysis is an equilibrium process, and an excess of water is used to drive the reaction to completion. chemistrysteps.comyoutube.com

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of fine chemicals, including this compound and its analogues. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign synthetic routes. Key areas of focus include the use of alternative solvents, energy-efficient reaction conditions, and non-toxic reagents.

Application of Green Solvents (e.g., Water, Ionic Liquids, Supercritical Fluids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often rely on volatile organic compounds (VOCs) that pose health and environmental risks. Green chemistry promotes the use of safer alternatives such as water, ionic liquids (ILs), and supercritical fluids (SCFs).

Ionic Liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable physical and chemical properties. mdpi.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional organic solvents. mdpi.comlongdom.org Pyridinium-based ionic liquids, for instance, can act as both the solvent and a catalyst in reactions, enhancing reaction rates and selectivity. longdom.orgalfa-chemistry.com In the context of synthesizing pyridine derivatives, ILs can facilitate simpler product extraction and catalyst recycling, improving atom economy. alfa-chemistry.com For example, nitrile-functionalized pyridinium ionic liquids have proven to be effective solvents for palladium-catalyzed coupling reactions, which are common in the functionalization of pyridine rings. acs.org The synthesis of these ILs typically involves the quaternization of pyridine with an alkyl halide, followed by anion exchange, allowing for their properties to be tailored for specific applications. longdom.orgacs.org

Supercritical Fluids (SCFs) , such as supercritical carbon dioxide (scCO₂), represent another class of green solvents. A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. mdpi.com SCFs have low viscosity, high diffusivity, and tunable solvating power, which can lead to enhanced reaction rates and efficient mass transfer. mdpi.comjeires.com Importantly, scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. Its solvating power can be adjusted by changing the temperature and pressure, allowing for selective extraction of the product and easy separation from the reaction mixture by simple depressurization. rsc.org This technology has potential applications in reactions involving gaseous reagents, as SCFs can dissolve large quantities of gases. rsc.org

The application of these solvents provides a pathway to reduce the environmental footprint associated with the synthesis of this compound, moving away from hazardous chlorinated solvents.

Table 1: Comparison of Green Solvents for Organic Synthesis

| Solvent Type | Key Advantages | Potential Applications in Pyridine Synthesis |

|---|---|---|

| Water | Non-toxic, non-flammable, inexpensive, widely available. | Hydrolytic reactions, certain coupling reactions with water-soluble catalysts. |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling. mdpi.comlongdom.org | As solvents and catalysts in coupling reactions (e.g., Suzuki), alkylations, and cyclizations. alfa-chemistry.comacs.org |

| Supercritical CO₂ (scCO₂) | Non-toxic, readily available, tunable density and solvating power, easy product separation. jeires.comrsc.org | As a medium for hydrogenation, oxidation, and C-C bond-forming reactions; extraction of products. researchgate.netresearchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter timeframes compared to conventional heating methods. nih.govmdpi.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and often unique reactivity. mdpi.com

The advantages of MAOS are particularly evident in the synthesis of heterocyclic compounds like pyridine derivatives. mdpi.com Reactions that might take several hours or even days using traditional refluxing can often be completed in a matter of minutes under microwave irradiation. nih.govmdpi.com This rapid heating reduces the likelihood of side reactions and decomposition of thermally sensitive products, contributing to cleaner reaction profiles and simplified purification. nih.gov

For the synthesis of analogues of this compound, microwave irradiation can be applied to various reaction types, including cyclocondensations, multicomponent reactions, and transition metal-catalyzed cross-couplings. mdpi.comnih.gov For example, the synthesis of 2-anilinonicotinic acids from 2-chloronicotinic acid and various amines, a reaction structurally related to the synthesis of functionalized isonicotinates, has been achieved in 15–120 minutes with good to excellent yields under solvent-free microwave conditions. dntb.gov.uaresearchgate.net

Table 2: Microwave-Assisted Synthesis of Pyridine Analogues

| Product | Reactants | Conditions | Time | Yield |

|---|---|---|---|---|

| 2-Anilino Nicotinic Acid Derivatives | 2-Chloronicotinic Acid, Aromatic Amines | Solvent-free, Catalyst-free, Microwave | 15–120 min | Good to Excellent |

| Pyrido[3,2-f] alfa-chemistry.comnih.govthiazepines | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, α-haloketones | Acetic Acid, Microwave | Significantly Reduced | 20–30% Increase |

| 2,6-disubstituted-3-amino-imidazopyridines | 2-aminopyridine-5-boronic acid pinacol ester, Aldehyde, Isocyanide, Amine | One-pot Cyclization/Suzuki Coupling, Microwave | Rapid | Efficient |

| 4-Substituted Isoquinolines | N-propargyl oxazolidines | Palladium-catalyzed, Microwave | Shortened | Excellent |

Utilization of Environmentally Benign Reagents and Catalysts (e.g., Dimethyl Carbonate)

Replacing hazardous reagents with safer, more environmentally benign alternatives is a cornerstone of green chemistry. In the synthesis of this compound, the final step often involves the esterification of 3-bromoisonicotinic acid. Traditionally, this is accomplished using toxic and hazardous methylating agents like dimethyl sulfate or methyl halides.

Dimethyl Carbonate (DMC) stands out as a green reagent for methylation and methoxycarbonylation. researchgate.net It exhibits low toxicity, is biodegradable, and is produced via a phosgene-free process, making it an environmentally superior alternative. rsc.org DMC can be used as a methylating agent for carboxylic acids, phenols, and amines, typically in the presence of a base catalyst. The direct synthesis of DMC from CO₂ and methanol further enhances its green credentials. rsc.org

The use of DMC for the esterification of 3-bromoisonicotinic acid would replace hazardous reagents, reduce the production of inorganic salt waste, and simplify work-up procedures. The reaction proceeds with high selectivity, often yielding the desired methyl ester with minimal byproducts. This approach aligns with the principles of atom economy and the reduction of derivative steps.

Table 3: Comparison of Methylating Agents for Esterification

| Reagent | Formula | Key Hazards | Byproducts | Green Chemistry Consideration |

|---|---|---|---|---|

| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly toxic, carcinogenic, corrosive | Sulfuric acid, inorganic salts | Highly hazardous, poor atom economy |

| Methyl Iodide | CH₃I | Toxic, potential carcinogen, volatile | Inorganic salts (e.g., NaI) | Use of hazardous alkyl halide, generates salt waste |

| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Low toxicity, biodegradable | Methanol, CO₂ (in situ) | Environmentally benign, high atom economy, avoids toxic reagents and salt waste researchgate.netrsc.org |

By adopting these green chemistry principles—utilizing safer solvents, enhancing energy efficiency with microwave technology, and employing benign reagents like dimethyl carbonate—the synthesis of this compound and its analogues can be made significantly more sustainable and environmentally responsible.

Mechanistic Investigations of Methyl 3 Bromoisonicotinate Reactivity

Detailed Reaction Mechanisms in Cross-Coupling Processes

Methyl 3-bromoisonicotinate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively activated to form new carbon-carbon or carbon-heteroatom bonds. The general mechanism for these transformations, such as the Suzuki, Heck, and Sonogashira couplings, follows a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. wikipedia.org For this compound, the reaction typically proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Table 1: Key Steps in the Suzuki-Miyaura Coupling of this compound

| Step | Description | Intermediate |

| Oxidative Addition | Insertion of Pd(0) into the C(3)-Br bond. | (3-Bromo-4-methoxycarbonylpyridyl)Pd(II)-Br complex |

| Transmetalation | Transfer of an organic group (R) from a boronate to the Pd(II) center. | (3-R-4-methoxycarbonylpyridyl)Pd(II)-Br complex |

| Reductive Elimination | Formation of the C-R bond and regeneration of Pd(0). | 3-R-substituted methyl isonicotinate (B8489971) |

Heck-Mizoroki Reaction:

The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene. wikipedia.org

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the C-Br bond. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a hydridopalladium complex. wikipedia.org

Base-promoted Regeneration: A base removes the hydrogen and bromide from the palladium, regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Coupling:

This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

Palladium Cycle: Involves the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. nih.gov

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. wikipedia.org

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex. nih.gov

Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple to yield the product and regenerate the Pd(0) catalyst. wikipedia.org

C-H Activation Pathways in Complex Heterocycle Synthesis

Direct C-H activation has become a powerful strategy for functionalizing heterocycles, avoiding the need for pre-functionalized substrates. nih.gov In molecules like this compound, C-H bonds adjacent to the existing substituents or the ring nitrogen can be targeted. The pyridine (B92270) nitrogen often acts as a directing group, facilitating ortho-C-H activation by coordinating to a transition metal catalyst and forming a stable five- or six-membered metallacycle intermediate. rsc.orgnih.gov

For this compound, there are several potential C-H activation sites (C-2, C-5, C-6). The regioselectivity is determined by the directing group's strength and the reaction conditions.

Nitrogen-Directed C-H Activation: The lone pair on the pyridine nitrogen can direct a metal catalyst (e.g., Pd, Rh, Ir) to the C-2 or C-6 positions. rsc.orgbeilstein-journals.org The formation of a five-membered palladacycle via C-2 activation is a common pathway in pyridine functionalization. rsc.org However, steric hindrance from the adjacent bromine atom at C-3 may disfavor activation at the C-2 position.

Ester-Directed C-H Activation: The carbonyl oxygen of the methoxycarbonyl group at C-4 could potentially act as a weak directing group, favoring activation at the C-3 or C-5 positions. scienceopen.comrsc.org However, the pyridine nitrogen is generally a much stronger directing group. scienceopen.com

Distal C-H Functionalization: While ortho-functionalization is common, methods for activating more remote C-H bonds (e.g., at the C-5 position) are also being developed, often involving specialized catalysts or electronic control. nih.gov

A plausible mechanism for a palladium-catalyzed C-H activation process involves the chelation-assisted cleavage of a C-H bond to form a cyclometalated intermediate. This intermediate can then react with a coupling partner through oxidative addition and reductive elimination, similar to cross-coupling pathways. rsc.org

Table 2: Potential C-H Activation Sites in this compound

| Position | Directing Group Influence | Steric/Electronic Factors |

| C-2 | Pyridine Nitrogen (ortho) | Steric hindrance from C-3 bromine. |

| C-5 | Methoxycarbonyl (ortho), Pyridine Nitrogen (meta) | Electronically deactivated site, less sterically hindered. |

| C-6 | Pyridine Nitrogen (ortho) | Less sterically hindered than C-2. |

Role of Bromine as a Directing Group and Leaving Group in Pyridine Functionalization

The bromine atom at the 3-position of the isonicotinate ring plays a dual role in its reactivity.

As a Leaving Group:

The C(sp²)-Br bond is the primary site of reactivity in transition-metal-catalyzed cross-coupling reactions. The polarity and relative weakness of this bond allow for efficient oxidative addition by low-valent metal catalysts like Pd(0), initiating the catalytic cycle. youtube.com In nucleophilic aromatic substitution (SNAr) reactions, bromide is a competent leaving group, particularly when the ring is activated by electron-withdrawing groups. nih.govwikipedia.org However, for SNAr on a 3-halopyridine, the reaction is often slow because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the electronegative ring nitrogen. youtube.com

As a Directing Group:

In electrophilic aromatic substitution (EAS), the reactivity of the pyridine ring is significantly reduced compared to benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. youtube.com Any electrophilic attack is strongly directed to the meta-position (C-5) relative to the ring nitrogen. quora.com The bromine atom itself is a deactivating, ortho-, para-directing group in classical aromatic chemistry. libretexts.org However, in the context of the pyridine ring, its directing effect is largely overshadowed by the powerful meta-directing influence of the protonated or Lewis acid-coordinated ring nitrogen. Therefore, for EAS reactions, substitution is expected primarily at the C-5 position, which is meta to the nitrogen.

Influence of Substituent Effects on Reactivity (e.g., Methoxy (B1213986) Group)

The reactivity of the this compound ring is significantly modulated by the electronic properties of its substituents: the pyridine nitrogen, the C-3 bromine, and the C-4 methoxycarbonyl group.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing via an inductive effect, which deactivates the entire ring towards electrophilic attack. youtube.com Conversely, its lone pair makes it a coordination site for metals, enabling C-H activation pathways. rsc.org

Bromine Atom: As a halogen, bromine is also electron-withdrawing through its inductive effect, further deactivating the ring. While it can donate electron density through resonance, this effect is weaker than its inductive pull. libretexts.org

Methoxycarbonyl Group (-CO₂Me): This is a strong electron-withdrawing group through both induction and resonance. mdpi.com Its presence at the 4-position further decreases the electron density of the pyridine ring, making it even less susceptible to electrophilic substitution but more susceptible to nucleophilic attack or reduction. The combined electron-withdrawing nature of the nitrogen, bromine, and methoxycarbonyl group makes the pyridine ring in this compound highly electron-deficient. rsc.orgnih.gov

This electron-deficient character has several consequences:

Enhanced C-Br Reactivity: The electron-withdrawing groups make the carbon at the 3-position more electrophilic, facilitating the oxidative addition step in cross-coupling reactions.

Reduced EAS Reactivity: The ring is highly deactivated towards electrophilic attack. Harsh conditions are typically required for reactions like nitration or sulfonation. youtube.com

Modified C-H Acidity: The electron-withdrawing nature of the substituents increases the acidity of the remaining C-H protons on the ring, which can facilitate C-H activation/metalation processes.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Pyridine Nitrogen | 1 | -I (Strongly Withdrawing) | N/A | Strongly Decreases |

| Bromine | 3 | -I (Withdrawing) | +R (Weakly Donating) | Decreases |

| Methoxycarbonyl | 4 | -I (Withdrawing) | -R (Withdrawing) | Strongly Decreases |

Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Design and Synthesis of Complex Molecular Architectures

Methyl 3-bromoisonicotinate serves as a key building block in the assembly of complex molecular structures, particularly through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern synthetic strategy.

One of the most prominent applications is in the Sonogashira coupling reaction , which is instrumental in constructing molecules containing alkyne functionalities. For instance, this compound can be coupled with various terminal alkynes to produce 3-alkynyl isonicotinate (B8489971) derivatives. These products are valuable intermediates for synthesizing more complex, biologically active molecules. youtube.com A typical procedure involves reacting this compound with a terminal alkyne in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst like copper(I) iodide. youtube.com

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product | Application of Product |

| This compound | Terminal Alkynes (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Methyl 3-alkynylisonicotinates | Intermediate for fused heterocycles youtube.com |

Similarly, the Suzuki coupling reaction is widely employed to form carbon-carbon bonds by coupling with boronic acids. This reaction is a cornerstone in the synthesis of biaryl compounds and other complex structures found in many pharmaceutical agents. pressbooks.pub The bromine atom at the 3-position provides a reactive site for such transformations, enabling the introduction of a wide array of aryl and heteroaryl substituents. google.com

Construction of Novel Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an ideal precursor for the synthesis of novel and fused heterocyclic systems. These heterocyclic motifs are prevalent in medicinal chemistry and materials science.

Following the Sonogashira coupling mentioned previously, the resulting methyl 3-alkynylisonicotinates can undergo further transformations to build fused ring systems. For example, the hydrolysis of the ester group to a carboxylic acid, followed by an iodolactonization reaction, can lead to the formation of pyranone-fused pyridines. youtube.com Specifically, the reaction of 3-(phenylethynyl)isonicotinic acid, derived from this compound, with iodine and sodium bicarbonate leads to a regioselective 6-endo-dig cyclization, yielding a 4-iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one. youtube.com This demonstrates a powerful strategy for constructing complex heterocyclic frameworks from a relatively simple starting material.

| Precursor | Reaction | Product |

| Methyl 3-(phenylethynyl)isonicotinate | 1. Hydrolysis (LiOH) 2. Iodolactonization (I₂, NaHCO₃) | 4-iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one youtube.com |

This compound is also utilized as an intermediate in the synthesis of alkaloids and various tricyclic compounds, which are classes of molecules known for their significant biological activities. chemicalbook.com

Functional Group Interconversions and Diversification Strategies

The functional groups present in this compound offer multiple avenues for chemical modification, allowing for the diversification of molecular structures. The ester and bromo functionalities can be manipulated independently to introduce a variety of other groups.

The methyl ester can be readily hydrolyzed under basic conditions to yield 3-bromoisonicotinic acid . chemicalbook.com This carboxylic acid is a versatile intermediate that can be converted into amides, other esters, or acid chlorides, further expanding its synthetic utility. yonedalabs.com

The bromine atom is a key site for functionalization. It can be replaced by a range of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing ester and pyridine (B92270) nitrogen atom facilitates this type of reaction. This allows for the introduction of functionalities such as amines, azides, and nitriles, which are important for tuning the electronic and pharmacological properties of the final molecules.

| Functional Group | Transformation | Reagents | Resulting Functional Group |

| Methyl Ester | Hydrolysis | Base (e.g., LiOH, NaOH) | Carboxylic Acid youtube.comchemicalbook.com |

| Bromo | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., Amines) | Amino, etc. |

Regioselective and Stereoselective Synthetic Transformations

Control over regioselectivity and stereoselectivity is a central theme in modern organic synthesis, enabling the precise construction of target molecules with specific three-dimensional arrangements. This compound serves as a substrate in reactions where such control is crucial.

Regioselectivity is inherently demonstrated in the cross-coupling reactions at the C-3 position. The Sonogashira coupling, for example, occurs exclusively at the carbon bearing the bromine atom, a direct consequence of the mechanism of palladium-catalyzed cross-coupling reactions. youtube.com This reliable regioselectivity is critical for synthetic planning, ensuring that the desired constitutional isomer is formed. The subsequent iodolactonization of the 3-alkynylisonicotinic acid intermediate is also highly regioselective, proceeding via a 6-endo-dig cyclization pathway to form a six-membered lactone ring fused to the pyridine. youtube.com

While specific examples of stereoselective transformations starting directly from this compound are less commonly documented in readily available literature, the derivatives of isonicotinic acid are used in the synthesis of chiral molecules. For instance, cycloaddition reactions involving nitrones derived from pyridine aldehydes can proceed with high stereoselectivity to form complex isoxazolidine (B1194047) rings, which are precursors to important chiral amines and amino alcohols. The stereochemical outcome of such reactions is often controlled by the geometry of the reactants and the reaction conditions.

The development of catalytic asymmetric methods continues to be an active area of research, and pyridine scaffolds like that of this compound are important targets for the development of new stereoselective methodologies aimed at producing enantiomerically pure pharmaceutical agents.

Research in Medicinal Chemistry and Pharmaceutical Development

Development of Anti-infective Agents

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents. Derivatives of methyl 3-bromoisonicotinate have been explored as a potential source of novel antibiotics.

Research has demonstrated the potential of derivatives of this compound against challenging resistant bacterial strains. A notable example is the synthesis and evaluation of butyl 2-bromoisonicotinate and its arylated derivatives. In one study, these compounds were tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.

The parent compound, butyl 2-bromoisonicotinate, exhibited significant antibacterial activity. Specifically, it showed a maximum zone of inhibition against ESBL-producing E. coli. Certain arylated derivatives also displayed noteworthy activity against both MRSA and ESBL-producing E. coli. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the most effective compounds were determined, highlighting their potential as antibacterial agents.

Table 1: Antibacterial Activity of Butyl 2-bromoisonicotinate and its Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |

| Butyl 2-bromoisonicotinate | ESBL-producing E. coli | 29 | 3.9 | 7.81 |

| MRSA | 18 | 7.81 | 15.62 | |

| Derivative 5a | ESBL-producing E. coli | 15 | 15.62 | 31.25 |

| MRSA | 24 | 7.81 | 15.62 | |

| Derivative 5d | ESBL-producing E. coli | 14 | 31.25 | 62.5 |

| MRSA | 21 | 15.62 | 31.25 |

While the precise mechanisms of action for many this compound derivatives are still under investigation, a common target for antibacterial drugs is the bacterial cell wall. The cell wall is a crucial structure for bacterial survival, and its inhibition can lead to cell lysis and death. However, specific studies detailing the interference of this compound derivatives with bacterial cell wall synthesis are not extensively available in the current scientific literature. General mechanisms of antibacterial action often involve the disruption of essential cellular processes, and further research is needed to elucidate the specific pathways affected by this class of compounds.

Following promising in vitro results, the next critical step in drug development is the evaluation of efficacy in living organisms. As of now, detailed in vivo efficacy studies for antibacterial derivatives of this compound have not been widely published. The aforementioned study on butyl 2-bromoisonicotinate and its derivatives suggested that these compounds could be candidates for future in vivo trials, but the results of such studies are not yet available. These studies are essential to determine the pharmacokinetic and pharmacodynamic properties of the compounds, as well as their effectiveness in a complex biological system.

Exploration of Anti-inflammatory Properties of Derivatives

Inflammation is a key pathological feature of many chronic diseases. While isonicotinic acid derivatives, in general, have been investigated for their anti-inflammatory potential, specific research focusing on the anti-inflammatory properties of this compound derivatives is limited. The structural features of these compounds, however, suggest that they could be promising candidates for the development of novel anti-inflammatory agents. Further investigation into their ability to modulate inflammatory pathways is warranted.

Contributions to Anti-cancer and Anti-tuberculosis Agent Synthesis

This compound is recognized as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including anti-cancer and anti-tuberculosis agents. chemimpex.com Its chemical structure allows for its use as an intermediate in the creation of novel compounds designed to target specific pathways involved in cancer and tuberculosis. chemimpex.com However, detailed synthetic routes and the biological evaluation of specific anti-cancer or anti-tuberculosis agents derived directly from this compound are not extensively documented in publicly available research.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the resulting changes in its biological activity, researchers can identify the key structural features required for potency and selectivity.

For the derivatives of this compound, comprehensive SAR studies are still an emerging area of research. In the context of the antibacterial activity of butyl 2-bromoisonicotinate derivatives, preliminary observations suggest that the nature and position of the substituent on the aryl ring play a crucial role in determining the antibacterial potency and spectrum. However, a detailed and systematic SAR study for this class of compounds across different therapeutic areas has yet to be published. Such studies will be invaluable for the rational design of more effective and safer drugs based on the this compound scaffold.

Molecular Docking and Computational Drug Design for Target Interaction Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to simulate and predict the interactions between a potential drug molecule and its biological target at the molecular level. alliedacademies.org This approach, often referred to as computer-aided drug design (CADD), significantly reduces the time and cost associated with the development of new therapeutics by prioritizing the most promising candidates for laboratory synthesis and testing. alliedacademies.orgresearchgate.net Among the most powerful techniques in CADD are molecular docking and virtual screening, which are used to predict the binding affinity and orientation of a ligand (a small molecule like this compound or its derivatives) within the active site of a target protein. alliedacademies.org

This compound, with its characteristic pyridine (B92270) ring functionalized with bromine and a methyl ester, serves as a valuable scaffold in medicinal chemistry. chemimpex.com While direct molecular docking studies on this compound are not extensively detailed in the literature, research on closely related analogs provides significant insight into how its structural motifs interact with biological targets. These studies underscore the importance of the bromoisonicotinate core in establishing binding interactions.

For instance, in a study involving a series of butyl 2-bromoisonicotinate derivatives, molecular docking was employed to investigate their potential binding modes with an Escherichia coli target protein (PDB ID: 2Y2T). tandfonline.comresearchgate.net The results indicated that the parent 2-bromoisonicotinate scaffold played a crucial role in forming favorable binding interactions, including hydrogen bonding and hydrophobic interactions, within the protein's active site. tandfonline.com

Similarly, computational analysis of ethyl 5-amino-2-bromoisonicotinate revealed a moderate binding affinity when docked with the main protease of the COVID-19 virus (PDB ID: 6LU7). nih.gov Such in silico studies are vital for predicting whether a compound is likely to be a viable inhibitor of a particular enzyme, guiding further synthetic modifications to enhance potency and selectivity.

These computational models allow scientists to visualize and analyze key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are critical for molecular recognition and biological activity. By understanding how the bromoisonicotinate scaffold orients itself within a target's binding pocket, chemists can rationally design new derivatives with improved pharmacological profiles.

| Compound/Analog | Protein Target | PDB ID | Key Findings |

|---|---|---|---|

| Butyl 2-bromoisonicotinate | Escherichia coli protein | 2Y2T | The 2-bromoisonicotinate scaffold showed favorable hydrogen bonding and hydrophobic interactions. tandfonline.com |

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease | 6LU7 | Demonstrated a moderate binding affinity with a calculated energy of -5.4 kcal/mol. nih.gov |

Biological Pathway Studies and Mechanism of Disease Elucidation

While computational methods like molecular docking can predict the interaction of a compound with a specific protein target, understanding its broader effects on cellular function requires biological pathway studies. These investigations are crucial for elucidating the mechanism of action of a potential drug and understanding its role in modulating disease processes.

This compound is primarily recognized as a versatile chemical intermediate or building block used in the synthesis of more complex molecules for pharmaceutical development. chemimpex.com Its chemical structure, featuring a reactive bromine atom, makes it highly suitable for use in cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful methods for creating carbon-carbon bonds. chemimpex.com

Therefore, the direct role of this compound in biological pathway studies is that of a foundational scaffold. Researchers utilize it to synthesize libraries of novel, more elaborate compounds. These resulting derivatives are then subjected to a battery of biological assays to:

Identify Cellular Targets: Determine which proteins or nucleic acids the new compounds interact with inside a cell.

Map Pathway Modulation: Investigate how these interactions affect specific signaling pathways, such as those involved in cell proliferation, inflammation, or apoptosis.

Elucidate Disease Mechanisms: By observing how a compound alters cellular pathways, researchers can gain deeper insights into the underlying molecular basis of a disease. For example, a derivative that inhibits a specific kinase in a cancer-related pathway can help confirm the importance of that kinase in the progression of the disease.

In essence, this compound is a critical starting point in a multi-step discovery process. Its utility lies in providing the core structure from which a diverse range of potential therapeutic agents can be generated. These agents are then the active subjects of investigation in studies aimed at unraveling complex biological pathways and identifying new ways to combat disease.

Advancements in Materials Science Through Methyl 3 Bromoisonicotinate Derivatives

Functionalization of Polymers and Coatings for Enhanced Performance

The incorporation of methyl 3-bromoisonicotinate derivatives into polymer chains allows for the precise tuning of their chemical and physical properties, leading to enhanced performance in various applications, including advanced coatings. The reactive nature of the bromo- and ester functionalities enables its use as a monomer or a grafting agent to introduce pyridine (B92270) moieties into a variety of polymer backbones.

The pyridine unit itself is a key functional group that can impart several desirable characteristics to polymers. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can influence the polymer's solubility, adhesion, and mechanical properties. Furthermore, the pyridine moiety can be quaternized to create cationic polymers, which are of interest for antimicrobial coatings and as components in ion-exchange membranes.

Research into pyridine-containing polymers has shown that they can self-assemble into highly-ordered nano-objects, a property that is valuable for applications ranging from drug delivery to catalysis. rsc.orgrsc.org The ability to control the self-assembly of block copolymers is a powerful tool for creating functional nanomaterials. rsc.orgrsc.org For example, polyethylene glycol-block-poly(N-(2-methylpyridine)-acrylamide) (PEG-PMPA) has been shown to self-organize into various nano-assemblies in water through a process driven by complementary hydrogen bonding. rsc.orgrsc.org This highlights the potential of incorporating pyridine-containing monomers, such as derivatives of this compound, to drive the formation of complex polymer architectures.

Moreover, the introduction of pyridine functionalities can enhance the thermal stability of polymers. Azo polymers functionalized with azo pyridine have demonstrated improved thermal properties compared to their azobenzene analogues. nih.gov The ability to modify existing polymers, such as poly(2-hydroxyethyl methacrylate-co-methyl methacrylate), with pyridine derivatives opens up possibilities for creating new photochromic materials with tailored properties. nih.gov

| Polymer System | Functionalization Method | Resulting Properties | Potential Application |

| Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) | Mitsunobu reaction with 4-(4-hydroxyphenylazo)pyridine | Photoisomerizable azo pyridine functionalities | Photochromic materials |

| Polyethylene glycol-block-poly(N-(2-methylpyridine)-acrylamide) | RAFT polymerization-induced self-assembly | Formation of nano-assemblies in water | Biomedicine, Catalysis |

Development of Electronic and Photonic Materials

The unique electronic properties of the pyridine ring make this compound derivatives attractive candidates for the synthesis of novel electronic and photonic materials. The electron-deficient nature of the pyridine nucleus can be exploited to create donor-acceptor conjugated polymers with tailored band gaps and charge transport properties.

A novel series of conjugated polymers composed of alternating π-excessive bis(3-alkylthiophene) and π-deficient pyridine moieties has been synthesized and characterized. acs.org These polymers were found to be highly soluble in common organic solvents and exhibited facile n-doping and p-doping properties, which are crucial for applications in organic electronics. acs.org The incorporation of the electron-withdrawing pyridine unit resulted in lower reduction potentials, suggesting good electron-transporting and easy electron-injection properties. acs.org

Furthermore, the photophysical properties of pyridine-based polymers are of significant interest for applications in light-emitting diodes (OLEDs) and sensors. The absorption and luminescence characteristics of these polymers are often dependent on their morphology. mit.edumit.edu For instance, studies on poly(p-pyridine) (PPy), poly(p-pyridylvinylene) (PPyV), and their copolymers have shown that film samples exhibit red-shifted absorption and emission properties compared to solutions, which is attributed to the formation of aggregates. mit.edumit.edu Understanding and controlling these aggregation effects is key to optimizing the performance of photonic devices.

The development of new photoluminescent coordination polymers is another promising area. A 2D Cu(II) coordination polymer based on a ligand derived from quinoline and pyridine has been shown to be photoluminescent, with a single absorption band at 465 nm. mdpi.com This demonstrates the potential of using pyridine-containing ligands, which could be synthesized from this compound, to create novel light-emitting materials.

| Material Class | Key Features | Potential Applications |

| Donor-Acceptor Conjugated Polymers | Alternating bis(3-alkylthiophene) and pyridine units | Organic electronics, electron-transporting layers |

| Pyridine-Based Luminescent Polymers | Morphology-dependent absorption and emission | Organic light-emitting diodes (OLEDs), sensors |

| Photoluminescent Coordination Polymers | 2D Cu(II) polymer with quinoline and pyridine ligands | Light-emitting materials, optical sensors |

Novel Material Architectures Incorporating Pyridine Moieties

The ability of the pyridine nitrogen to coordinate with metal ions makes this compound and its derivatives excellent candidates for the construction of novel material architectures, such as coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis.

The design and synthesis of architectures built from metalloligands of pyridine-2,6-dicarboxamide based ligands have been explored. nih.gov By varying the functional groups and their positions, a range of architectures, including 1D, 2D, and 3D coordination polymers, have been developed. nih.gov This strategy allows for the incorporation of Lewis acidic and redox-active secondary metals into the final structures, which can impart catalytic activity. nih.gov

The self-assembly of block copolymers containing pyridine units can also be used to create hierarchical structures. For example, supramolecular complexes formed by hydrogen bonding a mesogenic molecule, cholesteryl hemisuccinate, to poly(4-vinylpyridine) have been investigated. acs.org This approach allows for the creation of materials with ordered structures on multiple length scales.

Furthermore, the rich coordination chemistry of pyridine-type ligands has been utilized to form molecular assemblies on surfaces through layer-by-layer deposition. acs.org This technique allows for precise control over the structure and properties of the resulting films, which can have applications in electrochromic devices and sensors. acs.org The incorporation of multiple polypyridyl complexes of osmium and ruthenium into a single assembly can give rise to composite materials with interesting electrochemical and electrochromic properties that are not present in the individual components. acs.org

| Material Architecture | Construction Strategy | Key Characteristics | Potential Applications |

| Coordination Polymers | Use of pyridine-2,6-dicarboxamide based metalloligands | Varied dimensionalities (1D, 2D, 3D), incorporation of catalytic metal centers | Homogeneous and heterogeneous catalysis |

| Supramolecular Complexes | Hydrogen bonding of mesogenic molecules to pyridine-containing polymers | Hierarchical self-assembly, ordered nanostructures | Advanced functional materials |

| Surface-Confined Molecular Assemblies | Layer-by-layer deposition of pyridine-type compounds and metal linkers | Precise control over film structure, novel electrochemical and electrochromic properties | Electrochromic devices, sensors |

Impact in Agricultural Chemistry and Agrochemical Development

Formulation of Advanced Pesticides

Methyl 3-bromoisonicotinate serves as a crucial precursor in the synthesis of novel and more effective pesticides. The presence of the bromine atom on the pyridine (B92270) ring provides a reactive site for various chemical modifications, enabling the introduction of diverse functional groups. This functionalization is key to developing pesticides with enhanced efficacy and, in some cases, more targeted modes of action.

The development of advanced pesticides often focuses on creating compounds that are highly effective against target pests while exhibiting lower toxicity to non-target organisms. The structural scaffold provided by this compound allows chemists to design molecules with specific toxicological profiles. By carefully selecting the substituents to be added to the pyridine ring, researchers can fine-tune the compound's activity, leading to the creation of more sophisticated and effective pest control agents.

Table 1: Research Findings on the Role of Pyridine Derivatives in Pesticide Development

| Research Area | Key Findings |

| Neonicotinoid Insecticides | The pyridine ring is a core structural component of many neonicotinoid insecticides, which act on the nicotinic acetylcholine (B1216132) receptors of insects. |

| Fungicide Synthesis | Pyridine-based compounds have been investigated for their fungicidal properties, with modifications to the pyridine ring influencing the spectrum of activity. |

| Structure-Activity Relationship Studies | Research has shown that the nature and position of substituents on the pyridine ring significantly impact the insecticidal or fungicidal activity of the resulting compound. |

Creation of Selective Herbicides

The synthesis of selective herbicides, which control weeds without harming the desired crops, is a major goal in agricultural chemistry. This compound is a valuable intermediate in the production of such compounds. Its pyridine core is a feature of several classes of herbicides that exhibit high selectivity.

The mechanism of selectivity often relies on the differential metabolism of the herbicide by the crop and the weed. The crop plant is able to metabolize the herbicide into a non-toxic form, while the weed cannot, leading to its demise. The chemical structure derived from this compound can be tailored to exploit these metabolic differences. For instance, the pyridine ring can be modified to create herbicides that are readily detoxified by certain crops, thereby ensuring their safety.

Table 2: Examples of Herbicide Classes with Pyridine Moieties

| Herbicide Class | Mode of Action | Role of Pyridine Moiety |

| Sulfonylureas | Inhibition of the enzyme acetolactate synthase (ALS), essential for amino acid synthesis in plants. | The pyridine ring is often part of the heterocyclic substituent that influences the herbicide's activity and selectivity. |

| Auxin Mimics | Mimic the plant hormone auxin, causing uncontrolled growth and eventual death of susceptible weeds. | The pyridinecarboxylic acid structure is a key feature of some synthetic auxin herbicides. |

Environmental Impact Minimization in Agrochemical Design

Furthermore, the versatility of this compound allows for the design of molecules that are more readily biodegradable. By incorporating specific functional groups, chemists can create agrochemicals that break down more quickly in the soil and water, reducing their persistence and long-term environmental impact. The ability to fine-tune the molecular structure is a key advantage in the ongoing effort to develop more sustainable agricultural practices.

Table 3: Strategies for Environmental Impact Minimization in Agrochemical Design

| Strategy | Approach | Contribution of this compound |

| Increased Potency | Developing more active compounds to reduce application rates. | Provides a versatile scaffold for synthesizing highly active molecules. |

| Enhanced Selectivity | Targeting specific pests or weeds to minimize harm to non-target organisms. | Allows for the creation of compounds with tailored biological activity. |

| Improved Biodegradability | Designing molecules that break down more readily in the environment. | Enables the incorporation of functional groups that promote degradation. |

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations can determine optimized molecular geometry, orbital energies, electrostatic potential, and various reactivity descriptors.

A pertinent example of such an analysis can be found in the study of a structurally similar compound, ethyl 5-amino-2-bromoisonicotinate. nih.gov In this research, DFT calculations were performed using the B3LYP functional with a 6-311+G(d,p) basis set to optimize the molecular structure and analyze its electronic properties. nih.gov The optimized bond parameters from such calculations generally show good correlation with experimental data obtained from techniques like X-ray crystallography. nih.gov

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO and LUMO energies were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov Similar calculations for Methyl 3-bromoisonicotinate would reveal its kinetic stability and reactivity profile.

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential. Typically, red regions indicate negative potential (nucleophilic sites, rich in electrons) and blue regions indicate positive potential (electrophilic sites, poor in electrons). In the study of ethyl 5-amino-2-bromoisonicotinate, the MEP surface showed negative potential around the oxygen and nitrogen atoms of the isonicotinate (B8489971) moiety, identifying them as likely sites for electrophilic attack. Conversely, a positive potential was observed over the amino group, marking it as a site for nucleophilic attack. nih.gov A similar analysis for this compound would highlight the reactive centers, governed by the electronegative oxygen and nitrogen atoms and the electron-withdrawing bromine atom.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the electrophilic power of a molecule. |

Applying these DFT methods to this compound would provide a comprehensive understanding of its electronic characteristics and help predict its behavior in various chemical reactions, such as nucleophilic substitution or cross-coupling reactions.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, thermodynamic properties, and intermolecular interactions of a compound like this compound in different environments (e.g., in solution or interacting with a biological macromolecule). youtube.commdpi.com

System Setup: A simulation box is created containing the molecule of interest (this compound) and solvent molecules (e.g., water, ethanol). The initial positions of all atoms are defined.

Force Field Selection: A suitable force field (a set of parameters and equations describing the potential energy of the system) is chosen. Force fields like AMBER, CHARMM, or GROMOS are commonly used for organic molecules.

Minimization and Equilibration: The system's energy is minimized to remove any unfavorable contacts. This is followed by an equilibration phase, where the temperature and pressure of the system are brought to the desired values and stabilized.

Production Run: The simulation is run for a specific length of time (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved.

Analysis: The trajectory is analyzed to calculate various properties, such as radial distribution functions (to understand solvation structure), hydrogen bond dynamics, diffusion coefficients, and conformational changes.

For this compound, MD simulations could be used to study its solvation in different solvents, its aggregation behavior, or its potential binding to a biological target, such as an enzyme. For instance, simulations could reveal the stability of the compound in a protein's active site and identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) that contribute to binding affinity. rsc.org

Predictive Modeling for Structure-Activity and Structure-Property Relationships

Predictive modeling techniques, such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are computational methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property.

QSAR in Drug Discovery: In the context of drug discovery, QSAR models are invaluable for predicting the biological activity of new or untested compounds. For derivatives of isonicotinic acid, QSAR studies have been successfully employed to predict their antimicrobial or anticancer activities. nih.govresearchgate.netnih.gov For example, a QSAR study on a series of isonicotinic acid hydrazide derivatives identified key molecular features responsible for their antitubercular activity. nih.govresearchgate.net

A hypothetical QSAR study on a series of this compound derivatives could involve:

Data Set Collection: A series of analogues with varying substituents would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a model that links the descriptors to the activity.

Model Validation: The predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model building) validation techniques.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSPR for Physicochemical Properties: Similarly, QSPR models can be developed to predict important physicochemical properties of this compound and its analogues. nih.gov These properties are crucial for understanding a compound's behavior in both chemical processes and biological systems.

| Property | Relevance |

| Boiling Point | Important for purification and reaction condition selection. |

| Solubility | Affects bioavailability and formulation. |

| Octanol-Water Partition Coefficient (logP) | A measure of lipophilicity, crucial for drug absorption and distribution. |

| Vapor Pressure | Relevant for handling and environmental fate. |

By developing QSPR models based on a set of known compounds, the properties of new derivatives of this compound could be estimated without the need for experimental measurement, accelerating the research and development process.

Advanced Analytical and Spectroscopic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including methyl 3-bromoisonicotinate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy:

Proton NMR spectroscopy of this compound provides characteristic signals for the protons of the pyridine (B92270) ring and the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the ester group, and the nitrogen atom in the pyridine ring.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits the following key signals: a singlet for the methyl protons and distinct signals for the three aromatic protons on the pyridine ring. The splitting patterns of the aromatic protons are governed by spin-spin coupling, providing valuable information about their relative positions.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 8.88 | s | - | H-2 |

| 2 | 8.63 | d | 4.9 | H-6 |

| 3 | 7.64 | d | 4.9 | H-5 |

| 4 | 4.02 | s | - | -OCH₃ |

s = singlet, d = doublet

¹³C NMR Spectroscopy:

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

While specific, experimentally verified ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known effects of substituents on the pyridine ring. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the carbon atom attached to the bromine (C-3) will also show a characteristic shift. The remaining pyridine ring carbons and the methyl carbon will have distinct resonances.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C-2 | ~153 |

| C-6 | ~151 |

| C-4 | ~140 |

| C-5 | ~128 |

| C-3 | ~120 |

| -OCH₃ | ~53 |

These predicted values are based on established substituent effects on pyridine rings and serve as a guide for spectral interpretation.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis